1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid typically involves the reaction of 4-fluoroaniline with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: This compound lacks the fluorophenyl group, making it less versatile in certain chemical reactions.
4-Fluorophenylalanine: This compound contains a similar fluorophenyl group but is an amino acid rather than a pyrrolidine derivative.
N-(4-Fluorophenyl)pyrrolidine-2-carboxamide: This compound is structurally similar but has an amide group instead of a carboxylic acid.
The uniqueness of this compound lies in its combination of the fluorophenyl group and the pyrrolidine-2-carboxylic acid scaffold, which provides distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(4-fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-8-3-5-9(6-4-8)14-12(18)15-7-1-2-10(15)11(16)17/h3-6,10H,1-2,7H2,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVTYTNYTQOEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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